molecular formula C21H32N2O3 B247323 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane

1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane

Cat. No. B247323
M. Wt: 360.5 g/mol
InChI Key: WYIHWULPTDPCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane, also known as AZ-10419369, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor and the serotonin 5-HT1A receptor. By blocking these receptors, 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane may modulate dopamine and serotonin neurotransmission, leading to its therapeutic effects.
Biochemical and Physiological Effects
1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane has been shown to have several biochemical and physiological effects, including reducing the accumulation of amyloid-beta plaques, protecting dopaminergic neurons, improving cognitive function, and reducing negative symptoms in animal models of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane is its selectivity for the dopamine D3 receptor and the serotonin 5-HT1A receptor, which may reduce the risk of off-target effects. However, one of the limitations of 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane research, including:
1. Investigating its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety.
2. Developing more potent and selective 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane analogs with longer half-lives and improved pharmacokinetic properties.
3. Conducting clinical trials to evaluate the safety and efficacy of 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane in humans.
4. Investigating the underlying mechanisms of 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane's therapeutic effects, including its effects on neurotransmitter systems and signaling pathways.
5. Developing novel drug delivery systems to improve the bioavailability and efficacy of 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane.
In conclusion, 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane involves several steps, including the reduction of 2,3-dimethoxybenzyl chloride with sodium borohydride, followed by the reaction of the resulting alcohol with piperidine and the subsequent reaction with azepane. The final compound is obtained after purification through column chromatography.

Scientific Research Applications

1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In Alzheimer's disease, 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function in animal models. In Parkinson's disease, 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane has been shown to protect dopaminergic neurons and improve motor function. In schizophrenia, 1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane has been shown to improve cognitive deficits and reduce negative symptoms.

properties

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

IUPAC Name

azepan-1-yl-[1-[(2,3-dimethoxyphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C21H32N2O3/c1-25-19-11-7-9-17(20(19)26-2)15-22-12-8-10-18(16-22)21(24)23-13-5-3-4-6-14-23/h7,9,11,18H,3-6,8,10,12-16H2,1-2H3

InChI Key

WYIHWULPTDPCBO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CN2CCCC(C2)C(=O)N3CCCCCC3

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCCC(C2)C(=O)N3CCCCCC3

Origin of Product

United States

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